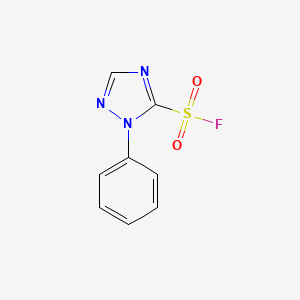

2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides and triazoles This compound is known for its unique structural features, which include a phenyl group, a triazole ring, and a sulfonyl fluoride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 2-phenyl-1,2,4-triazole with sulfonyl fluoride reagents. One common method includes the use of 1-bromoethenesulfonyl fluoride as a synthetic equivalent for acetylenesulfonyl fluoride. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Cyclization reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, bases like triethylamine, and oxidizing agents such as Oxone. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from reactions with this compound include sulfonamide derivatives, cyclic urazole derivatives, and various heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

One of the prominent applications of 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride is its use in developing antimicrobial agents. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds incorporating the triazole moiety have shown enhanced activity against various pathogens compared to traditional antibiotics.

A study demonstrated that derivatives of 1,2,4-triazole possess substantial antifungal activity against strains such as Aspergillus flavus and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments like fluconazole . Another investigation highlighted the efficacy of triazole-sulfonamide hybrids against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel therapeutic agents .

Cancer Therapy

The 1,2,4-triazole framework is also explored for its anticancer properties. Research has identified several derivatives that inhibit tumor growth through various mechanisms. For example, compounds derived from 2-Phenyl-1,2,4-triazole have been linked to protease inhibition and modulation of cellular signaling pathways involved in cancer progression . The structural versatility of these compounds allows for targeted modifications that enhance their efficacy and selectivity.

Agrochemical Applications

Fungicides and Herbicides

In agrochemistry, this compound has been investigated for its potential as a fungicide. Triazole-based fungicides are known for their ability to inhibit fungal sterol biosynthesis, making them effective against a wide range of fungal pathogens. Studies have reported that certain triazole derivatives exhibit potent antifungal activity comparable to established fungicides like azoxystrobin .

Additionally, the compound's sulfonyl fluoride group enhances its reactivity and stability in agricultural formulations. This feature is particularly beneficial for developing new herbicides with improved efficacy and reduced environmental impact.

Materials Science Applications

Fluorinated Materials

The incorporation of sulfonyl fluoride groups into polymer matrices has opened avenues for creating advanced materials with unique properties. Research has shown that these compounds can be used as reactive intermediates in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance . Such materials are valuable in various industrial applications, including coatings and membranes.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2020 | Antibacterial | Developed triazole derivatives showing MIC values significantly lower than traditional antibiotics against MRSA. |

| Kumar et al., 2021 | Antifungal | Identified novel triazole-sulfonamide hybrids with superior antifungal activity against Aspergillus species. |

| Li et al., 2023 | Material Science | Synthesized fluorinated polymers using sulfonyl fluoride intermediates, resulting in materials with enhanced thermal stability. |

Wirkmechanismus

The mechanism of action of 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues in proteins or other biomolecules. This covalent modification can alter the function of the target molecule, leading to various biological effects. The triazole ring provides additional stability and specificity to the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride can be compared with other sulfonyl fluoride and triazole derivatives:

1-Bromoethenesulfonyl fluoride: Used as a synthetic equivalent in similar reactions but lacks the triazole ring.

1,2,3-Triazole derivatives: These compounds have similar reactivity but differ in the position of the nitrogen atoms in the triazole ring.

Sulfonyl chlorides: These compounds are also reactive towards nucleophiles but are generally less stable than sulfonyl fluorides.

The unique combination of a sulfonyl fluoride group and a 1,2,4-triazole ring in this compound provides it with distinct reactivity and stability, making it a valuable compound in various scientific applications.

Biologische Aktivität

2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2377031-53-1) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound features a triazole ring with a sulfonyl fluoride group and a phenyl substituent. Its molecular formula is C9H8FN3O2S, and it has a molecular weight of approximately 239.25 g/mol. The presence of the sulfonyl fluoride group is significant for its reactivity and potential biological interactions.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, 1,2,4-triazole compounds have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that compounds similar to this compound possess minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar triazoles | S. aureus | 0.12 - 1.95 |

| Similar triazoles | P. aeruginosa | TBD |

Antifungal Activity

The triazole core is well-known for its antifungal properties, with several derivatives being used clinically as antifungal agents (e.g., fluconazole). Preliminary studies suggest that this compound may exhibit similar antifungal activity through inhibition of ergosterol synthesis in fungal cell membranes .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been documented in various studies. Compounds like this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), leading to reduced inflammation .

| Cytokine | Effect | Compound |

|---|---|---|

| TNF-α | Decrease by 44–60% | Triazole derivatives |

| IL-6 | Inhibition observed | Triazole derivatives |

Study on Antibacterial Efficacy

In a comparative study of various triazole derivatives against E. coli, it was found that specific substitutions on the triazole ring significantly enhanced antibacterial activity. The study highlighted that compounds with electron-withdrawing groups exhibited lower MIC values compared to their counterparts .

Evaluation of Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of several triazole derivatives on PBMCs stimulated with lipopolysaccharides (LPS). Results indicated that certain derivatives significantly inhibited TNF-α production without increasing cytokine levels at lower doses .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to active sites of bacterial enzymes or fungal sterol biosynthesis pathways.

- Cytokine Modulation : Interfering with signaling pathways involved in inflammation.

- Cell Cycle Disruption : Potentially affecting cell cycle progression in cancer cells by targeting tubulin or other cytoskeletal elements .

Eigenschaften

IUPAC Name |

2-phenyl-1,2,4-triazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYLUBJEZRLIGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.